N-(2-(3-isopropylureido)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

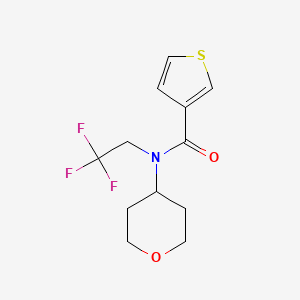

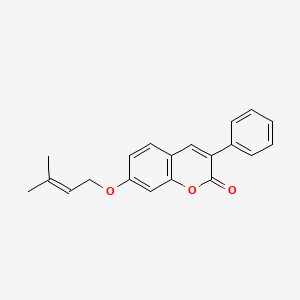

N-(2-(3-isopropylureido)phenyl)nicotinamide is a small molecule inhibitor of the protein BRD4, which is involved in the regulation of gene expression and has been associated with various diseases, including cancer. This compound has a molecular formula of C16H18N4O2 and a molecular weight of 298.346.

Mécanisme D'action

Target of Action

N-(2-(3-isopropylureido)phenyl)nicotinamide, also known as N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is known to target ADP-ribosyl cyclase 2 in humans and Exotoxin A in Pseudomonas aeruginosa . These targets play crucial roles in cellular energy metabolism and bacterial virulence, respectively .

Mode of Action

Nicotinamide, the parent compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes . It influences human DNA repair and cellular stress responses through complex mechanisms involving cellular senescence, DNA damage, oxidative stress, inflammation, and genetic mutations .

Biochemical Pathways

Nicotinamide plays a pivotal role in the synthesis of NAD+ , contributing to redox reactions and energy production in cells . It is also involved in the kynurenine-anthranilate pathway in the liver, where tryptophan is converted to nicotinamide .

Pharmacokinetics

Nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver, and excretion occurs via the kidneys . The absorption of nicotinamide is slowed by the presence of food in the stomach and by its administration in tablet form . Peak concentrations are generally slightly higher following the liquid preparation .

Result of Action

Nicotinamide has been shown to have various biological effects, including anti-inflammatory and sebostatic roles, making it useful in anti-acne topical formulations . A formulation containing 2% N-acetyl glucosamine and 4% nicotinamide significantly reduced the detectable area of facial spots and the appearance of pigmentation .

Action Environment

Environmental factors such as diet, the presence of food in the stomach, and the formulation of the compound (tablet or liquid) can influence the absorption, action, efficacy, and stability of nicotinamide . For instance, the presence of food in the stomach and the administration of nicotinamide in tablet form slow its absorption .

Analyse Biochimique

Cellular Effects

N-(2-(3-isopropylureido)phenyl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it has been observed to affect cellular metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in metabolic reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly BRD4. By binding to the bromodomains of BRD4, the compound inhibits its activity, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting anti-cancer effects. Additionally, the compound may influence enzyme activity and gene expression through its effects on NAD+ levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that chronic supplementation with nicotinamide derivatives can elevate NAD+ levels and improve physiological functions over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing NAD+ metabolism and improving cellular function . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and other side effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the NAD+ salvage pathway . By modulating the activity of these enzymes, the compound can influence metabolic flux and metabolite levels, thereby affecting cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound may be transported across cell membranes by transporters such as Slc12a8, which facilitate its entry into cells . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation, thereby affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

The synthesis of N-(2-(3-isopropylureido)phenyl)nicotinamide involves multiple steps, typically starting with the preparation of the nicotinamide derivative. The synthetic route often includes the following steps:

Formation of the Nicotinamide Derivative: This step involves the reaction of nicotinic acid with an appropriate amine to form the nicotinamide derivative.

Ureido Group Introduction:

Final Coupling: The final step involves coupling the ureido-substituted nicotinamide with the phenyl group to form this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

N-(2-(3-isopropylureido)phenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-(2-(3-isopropylureido)phenyl)nicotinamide has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of BRD4 and its effects on gene expression.

Biology: This compound is used in biological studies to investigate the role of BRD4 in various cellular processes, including cell proliferation and apoptosis.

Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, where BRD4 inhibition is a promising strategy.

Industry: It may be used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.

Comparaison Avec Des Composés Similaires

N-(2-(3-isopropylureido)phenyl)nicotinamide can be compared with other similar compounds, such as:

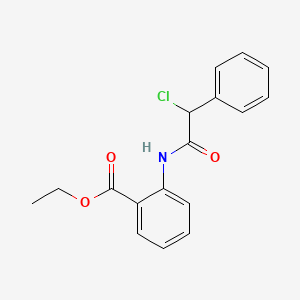

N-(2-chlorophenyl)nicotinamide: This compound has a similar structure but with a chlorine atom instead of the ureido group.

N-(3-chlorophenyl)nicotinamide: Similar to the previous compound but with the chlorine atom in a different position on the phenyl ring.

N-(4-chlorophenyl)nicotinamide: Another similar compound with the chlorine atom in yet another position on the phenyl ring.

N-(2-bromophenyl)-2-chloronicotinamide: This compound has both bromine and chlorine atoms on the phenyl ring, providing different chemical properties.

The uniqueness of this compound lies in its specific inhibition of BRD4 and its potential therapeutic applications in cancer treatment.

Propriétés

IUPAC Name |

N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11(2)18-16(22)20-14-8-4-3-7-13(14)19-15(21)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,19,21)(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGQXXSFCMXYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B3010182.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)

![3-cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B3010196.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)